Neodymium gallium oxide

Beschreibung

Eigenschaften

InChI |

InChI=1S/Ga.Nd.3H2O/h;;3*1H2/p-3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDBLBKUYMECBD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

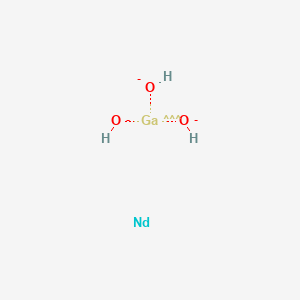

Canonical SMILES |

[OH-].[OH-].[OH-].[Ga].[Nd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaH3NdO3-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stoichiometric Mixing and Precursor Preparation

The molar ratio of Nd:Ga is critical to achieving phase purity. Typically, Nd₂O₃ and Ga₂O₃ powders are mixed in a 1:1 molar ratio and homogenized via ball milling for 6–12 hours. Additives such as polyethylene glycol (PEG) may be introduced to prevent agglomeration, as demonstrated in neodymium carbonate synthesis.

Sintering Protocols

The mixed precursors are sintered in alumina crucibles at temperatures ranging from 1,200°C to 1,500°C for 12–48 hours. A multi-stage calcination profile—similar to neodymium oxide preparation—enhances crystallinity:

| Calcination Stage | Temperature Range (°C) | Duration (minutes) | Purpose |

|---|---|---|---|

| Preheating | 200–300 | 15–20 | Remove residual moisture |

| Stage 1 | 660–690 | 15–20 | Decompose carbonates |

| Stage 2 | 750–830 | 25–30 | Initiate perovskite phase formation |

| Stage 3 | 850–910 | 45–55 | Achieve full crystallinity |

| Stage 4 | 850–900 | 25–30 | Stabilize crystal structure |

| Stage 5 | 600–660 | 15–20 | Anneal defects |

Post-sintering, the product is ground and sieved to obtain particles with uniform size distribution (typically 1–10 µm).

Wet Chemical Synthesis Approaches

Solution-based methods offer better control over stoichiometry and particle morphology compared to solid-state routes.

Coprecipitation

Aqueous solutions of neodymium nitrate (Nd(NO₃)₃) and gallium nitrate (Ga(NO₃)₃) are mixed in stoichiometric proportions. Ammonium bicarbonate (NH₄HCO₃) is added dropwise to precipitate Nd-Ga hydroxides, which are then filtered, washed, and dried. This method mirrors the neodymium carbonate synthesis detailed in patent CN110510653B, where surfactants like PEG improve particle dispersion.

Sol-Gel Method

Metal alkoxides (e.g., Nd(OCH₂CH₃)₃ and Ga(OCH₂CH₃)₃) are dissolved in ethanol, followed by hydrolysis and polycondensation. The gel is dried at 120°C and calcined at 800°C–1,000°C to form NdGaO₃ nanopowders. This approach yields high-surface-area materials suitable for catalytic applications.

Thin-Film Deposition Techniques

Epitaxial NdGaO₃ films are critical for quantum heterostructures. Pulsed laser deposition (PLD) is the preferred method, as demonstrated in CaTiO₃/NdGaO₃ systems.

Substrate Preparation

NdGaO₃ (110) substrates are annealed at 1,000°C in oxygen to ensure atomically flat surfaces. Reflection high-energy electron diffraction (RHEED) monitors surface quality in real-time.

Growth Parameters

| Parameter | Value |

|---|---|

| Laser energy | 2.5 J/cm² |

| Repetition rate | 2 Hz |

| Substrate temperature | 700°C–800°C |

| Oxygen pressure | 0.1–1.0 mbar |

Post-deposition annealing at 600°C in oxygen eliminates oxygen vacancies, enhancing dielectric properties.

Doping and Defect Engineering

Ce doping systematically quenches NdGaO₃’s UV/blue photoluminescence (PL). XPS data reveal that 50% of Ce atoms adopt a 4+ valence, forming “super hydrogenic dopants” with radii of 0.85–1.15 nm.

| Ce Concentration (at.%) | PL Intensity (a.u.) |

|---|---|

| 0 | 100 |

| 1 | 62 |

| 3 | 28 |

| 5 | 5 |

Characterization and Quality Control

Structural Analysis

XRD rocking curves confirm epitaxial alignment in thin films, with full-width-at-half-maximum (FWHM) values <0.1°. For powders, Rietveld refinement quantifies perovskite phase purity (>98%).

Elemental Composition

Inductively coupled plasma mass spectrometry (ICP-MS) ensures Nd:Ga ratios of 1.00±0.02. Impurity levels (e.g., Fe, Si) are maintained below 50 ppm.

Industrial-Scale Production

American Elements produces NdGaO₃ in purities up to 99.999% (5N) via proprietary solid-state routes, with pricing scaled for research (1–10 g) and industrial (>1 kg) quantities .

Analyse Chemischer Reaktionen

Electrochemical Reactivity

In asymmetric supercapacitors, Nd₃Ga₅O₁₂ demonstrates superior charge storage due to redox reactions involving neodymium and gallium ions:

-

Charge transfer : Reversible adsorption/desorption of electrolyte ions (e.g., OH⁻) at the electrode-electrolyte interface.

-

Redox activity : Partial oxidation/reduction of Nd³⁺ and Ga³⁺ during cycling, contributing to pseudocapacitance .

Performance metrics :

| Parameter | Nd₃Ga₅O₁₂ | Nd₃GaO₆ |

|---|---|---|

| Specific Capacitance | 418 F g⁻¹ | 320 F g⁻¹ |

| Energy Density | 20 W h kg⁻¹ | 15 W h kg⁻¹ |

| Power Density | 750 W kg⁻¹ | 600 W kg⁻¹ |

| Cycle Stability | 92% after 5k cycles | 85% after 5k cycles |

Stability and Degradation Mechanisms

-

Thermal Stability : Both phases remain intact up to 800°C, with no phase transitions detected via thermogravimetric analysis .

-

Chemical Stability : Resistant to acidic and alkaline electrolytes (pH 3–12), though prolonged exposure to strong acids (e.g., HCl) leads to gradual dissolution of Ga³⁺ ions.

-

Interfacial Reactions : Formation of a passivation layer (Nd-O-Ga) during cycling minimizes capacity fade .

Comparative Analysis

Nd₃Ga₅O₁₂ vs. Nd₃GaO₆ :

-

Surface Morphology : Nd₃Ga₅O₁₂ exhibits a porous nanoflake structure, enhancing ion diffusion, while Nd₃GaO₆ has aggregated nanoparticles.

-

Electron Transfer : Electrochemical impedance spectroscopy (EIS) reveals lower charge-transfer resistance in Nd₃Ga₅O₁₂ (18 Ω) vs. Nd₃GaO₆ (32 Ω) .

Future Research Directions

Wissenschaftliche Forschungsanwendungen

Electronic Applications

1.1 Substrates for Epitaxial Growth

Neodymium gallium oxide is primarily used as a substrate for the growth of epitaxial films, particularly high-temperature superconductors like yttrium barium copper oxide (YBCO). The low lattice mismatch (-0.27%) between this compound and YBCO allows for the formation of high-quality thin films, essential for various electronic applications. This property has made it a preferred choice in the fabrication of superconducting devices, which are critical for applications in quantum computing and advanced magnetic systems .

| Material | Lattice Mismatch (%) | Application |

|---|---|---|

| This compound | -0.27 | Substrate for YBCO epitaxy |

| Yttrium Barium Copper Oxide | N/A | High-temperature superconductors |

1.2 Memristors

Recent studies have highlighted the potential of gallium oxide-based materials, including this compound, in memristor technology. Memristors are crucial for developing non-volatile memory devices that can operate at high temperatures (up to 600 K). The ability to manipulate resistive switching through oxygen vacancy management opens avenues for advanced computing architectures .

Optical Applications

2.1 Scintillators and Lasers

Neodymium gallium garnets are recognized for their excellent luminescence properties, making them suitable for scintillator applications in radiation detection and imaging. Their hardness and optical clarity enhance their utility in laser applications, where they can be used as laser hosts due to their efficient energy transfer mechanisms .

| Property | Value | Application |

|---|---|---|

| Luminescence Efficiency | High | Scintillators |

| Hardness | High | Laser Hosts |

Material Science Applications

3.1 Supercapacitors

Research indicates that neodymium gallium oxides exhibit high specific capacitance and electrochemical stability, making them suitable candidates for supercapacitor applications. These materials can withstand numerous charge-discharge cycles, which is essential for energy storage technologies .

Case Studies

Case Study 1: Epitaxial Growth of YBCO Films

A study conducted on the growth of YBCO films on this compound substrates demonstrated that films exhibited superior critical current densities compared to those grown on other substrates. This advancement is pivotal for enhancing the performance of superconducting circuits used in high-energy physics experiments.

Case Study 2: Development of High-Temperature Memristors

In another investigation, researchers developed a memristor using a this compound matrix that operated effectively at elevated temperatures. The device showcased improved switching speeds and endurance compared to traditional materials, indicating its potential for future memory technologies .

Wirkmechanismus

The mechanism by which neodymium gallium oxide exerts its effects is primarily related to its crystal structure and electronic properties. The compound’s tetragonal crystal structure influences its behavior under various conditions, including electrical and thermal conductivity. The molecular targets and pathways involved depend on the specific application, such as electron transport in electronic devices or light transmission in optical applications .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of NdGaO₃ with Analogous Oxides

| Compound | Formula | Crystal Structure | Bandgap (eV) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| NdGaO₃ | NdGaO₃ | Orthorhombic | ~5.0 | >1,600 | Substrates, sensors |

| β-Ga₂O₃ | Ga₂O₃ | Monoclinic (β) | 4.9 | 1,900 | Power electronics, UV LEDs |

| Nd₂O₃ | Nd₂O₃ | Cubic/Hexagonal | 4.7–5.1 | 2,230 | Lasers, phosphors |

| Gd₃Ga₅O₁₂ (GGG) | Gd₃Ga₅O₁₂ | Cubic (garnet) | 4.8 | 1,800 | Magneto-optical devices |

- NdGaO₃ vs. β-Ga₂O₃ : While β-Ga₂O₃ is a wide-bandgap semiconductor with high breakdown electric fields (~8 MV/cm), NdGaO₃ lacks intrinsic semiconductor properties but offers superior lattice matching for heterostructures . β-Ga₂O₃ wafers are projected to be 3–5× cheaper than SiC for power devices, whereas NdGaO₃ substrates are niche, high-cost materials .

- NdGaO₃ vs. Nd₂O₃ : Nd₂O₃ has a higher melting point and is used in laser gain media, but its hygroscopic nature limits substrate applications. NdGaO₃’s ternary composition enhances thermal and chemical stability .

- NdGaO₃ vs. GGG : GGG’s cubic structure supports magneto-optical applications, but NdGaO₃’s orthorhombic phase enables anisotropic properties useful in directional-sensitive sensors .

Optical and Electronic Properties

Table 2: Emission Characteristics of Nd-doped Oxides

- Nd:Ga₂O₃ : Nd³⁺ doping in Ga₂O₃ introduces defect-mediated excitation pathways. At 0.08% Nd, photoluminescence (PL) intensity peaks due to optimal energy transfer from Ga₂O₃ defect states to Nd³⁺ ions. Higher doping (>1.79%) causes inhomogeneous Nd distribution and PL quenching .

- Nd:GGG vs. Nd:Ga₂O₃: GGG’s cubic symmetry minimizes lattice strain, enabling higher Nd solubility (up to 5%) without PL degradation. In contrast, Nd:Ga₂O₃’s monoclinic/orthorhombic phases restrict doping levels (<2%) .

Thermal and Mechanical Stability

- Thermal Conductivity : β-Ga₂O₃ has low thermal conductivity (~10–30 W/m·K), limiting high-power applications. NdGaO₃ exhibits moderate thermal conductivity (~15–20 W/m·K), but its stability under extreme temperatures (>1,200°C) makes it preferable for epitaxial growth .

- Chemical Resistance : NdGaO₃ is inert to oxidation up to 1,000°C, unlike Ga₂O₃, which forms volatile sub-oxides (e.g., GaO) at high temperatures .

Biologische Aktivität

Neodymium gallium oxide (NdGaO) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial applications. This article explores the biological activity of this compound, drawing on recent research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound exists in various stable phases, primarily Nd3Ga5O12 and Nd3GaO6. These compounds have been synthesized using environmentally friendly methods such as the citrate-gel-matrix approach, which enhances their electrochemical properties and stability, making them suitable for various applications, including supercapacitors and potentially in biological contexts .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties, primarily through mechanisms similar to those of gallium-based compounds. Gallium compounds have been shown to inhibit tumor cell proliferation by mimicking iron and disrupting iron-dependent metabolic processes in cancer cells. This mechanism is crucial as many tumors rely on iron for growth and survival.

- Iron Mimicry : this compound may function as an iron mimic, disrupting iron homeostasis within cancer cells. This interference can lead to reduced proliferation rates and increased apoptosis (programmed cell death) in tumor cells .

- Reactive Oxygen Species (ROS) Production : The compound may also induce oxidative stress through the generation of reactive oxygen species, further contributing to its anticancer effects .

Antimicrobial Activity

This compound's biological activity extends to antimicrobial properties. Gallium-based compounds are known for their antibacterial effects against a range of pathogens, including multidrug-resistant bacteria.

Antibacterial Mechanisms

- Biofilm Disruption : Similar to other gallium compounds, this compound may disrupt biofilm formation, a critical factor in bacterial resistance. By inhibiting biofilm development, the compound enhances the efficacy of existing antibiotics .

- Targeting Iron Metabolism : The antibacterial action is primarily attributed to its ability to mimic iron, leading to disturbances in bacterial iron metabolism and subsequent cell death .

Case Studies

- Gallium Nitrate in Cancer Therapy : A study demonstrated that gallium nitrate (a related compound) effectively inhibits the proliferation of non-Hodgkin's lymphoma cells both in vitro and in vivo. This highlights the potential for this compound to exhibit similar therapeutic effects against various cancers .

- Antimicrobial Efficacy Against MDR Pathogens : Research has shown that gallium compounds can effectively combat multidrug-resistant pathogens such as Pseudomonas aeruginosa and Mycobacterium tuberculosis, suggesting that this compound may have comparable efficacy .

Data Tables

| Property | This compound | Gallium Nitrate | Other Gallium Compounds |

|---|---|---|---|

| Anticancer Activity | Yes | Yes | Yes |

| Antibacterial Activity | Yes | Limited | Yes |

| Mechanism of Action | Iron mimicry | Iron mimicry | Iron mimicry |

| Phase Stability | Nd3Ga5O12, Nd3GaO6 | Not applicable | Various |

Q & A

Q. How does neodymium (Nd) doping concentration influence the structural and optical properties of gallium oxide (Ga₂O₃) nanocrystalline films?

Methodological Answer: Nd doping alters Ga₂O₃'s grain size and luminescence efficiency. Magnetron sputtering is a common synthesis method, where increasing Nd concentration (e.g., 1–5 at%) reduces grain size due to lattice strain, as observed via TEM and XRD . Charge transfer from Ga₂O₃ defect states (e.g., oxygen vacancies) to Nd³⁺ ions dominates the excitation mechanism. Temperature-dependent photoluminescence (PL) studies show enhanced Nd³⁺ emission intensity at 1087 nm (near-infrared) with rising temperature, attributed to thermally activated defect-mediated energy transfer .

| Nd Concentration (at%) | Grain Size (nm) | PL Intensity (1087 nm) at 300 K |

|---|---|---|

| 1 | 25 | 100 (arb. units) |

| 3 | 15 | 220 |

| 5 | 10 | 180 |

Key Considerations: Optimize sputtering parameters (e.g., oxygen partial pressure) to control defect density and dopant distribution .

Q. What synthesis methods are suitable for producing high-purity NdGaO materials, and how do impurities affect optical performance?

Methodological Answer: High-purity NdGaO synthesis requires:

- Solid-state reaction : Using ≥99.95% Nd₂O₃ and Ga₂O₃ precursors, calcined at 1200–1400°C in inert atmospheres to minimize oxygen vacancy formation .

- Magnetron sputtering : Enables precise stoichiometric control for thin films, with post-annealing (800–1000°C) to improve crystallinity . Impurities (e.g., Fe, Al) quench Nd³⁺ luminescence by introducing non-radiative recombination pathways. Use inductively coupled plasma mass spectrometry (ICP-MS) to verify purity and correlate with PL quantum yield .

Advanced Research Questions

Q. How can energy transfer mechanisms between Nd³⁺ ions and co-dopants (e.g., Cr³⁺) in Ga₂O₃ be systematically analyzed?

Methodological Answer:

- Site-selective spectroscopy : Resolve multi-site Nd³⁺ occupancy using low-temperature (4 K) PL excitation mapping .

- Time-resolved PL : Decay kinetics reveal energy transfer rates between dopants. For example, Cr³+ → Nd³⁺ transfer in Gd₃Ga₅O₁₂ occurs via dipole-dipole interactions with a critical distance of ~1.2 nm .

- Electron paramagnetic resonance (EPR) : Identify paramagnetic defects (e.g., oxygen vacancies) acting as intermediate states in cross-relaxation processes .

Q. What experimental strategies resolve contradictions in reported luminescence efficiencies of NdGaO under varying temperatures?

Methodological Answer: Discrepancies arise from differences in defect density and dopant homogeneity. To address this:

- Controlled annealing : Vary post-synthesis annealing conditions (temperature, atmosphere) to modulate oxygen vacancy concentration and monitor via Raman spectroscopy .

- Confocal microscopy : Map spatial variations in PL intensity to correlate local Nd³⁺ distribution with emission efficiency .

- High-resolution XRD : Detect secondary phases (e.g., Nd-rich clusters) that introduce non-uniform excitation pathways .

Q. How does the Ga₂O₃ crystal phase (e.g., β-phase vs. ε-phase) influence Nd³⁺ ion incorporation and optical activity?

Methodological Answer:

- Phase-pure synthesis : Use flux growth (e.g., BaO-B₂O₃ flux) to stabilize β-Ga₂O₃, or CVD for ε-phase films .

- Extended X-ray absorption fine structure (EXAFS) : Quantify Nd³⁺ site symmetry and bond lengths in different phases. β-Ga₂O₃’s monoclinic structure favors higher Nd³⁺ substitution at octahedral Ga sites compared to ε-phase .

- Density functional theory (DFT) : Calculate defect formation energies to predict Nd³⁺ solubility limits in each phase .

Data Analysis & Experimental Design

Q. What advanced characterization techniques are critical for correlating NdGaO’s microstructure with its optoelectronic properties?

Methodological Answer:

- Atomic force microscopy (AFM) : Quantify surface roughness, which impacts waveguide losses in photonic devices .

- Cathodoluminescence (CL) : Spatially resolve defect-related emission bands (e.g., 500 nm from Ga vacancies) and their overlap with Nd³⁺ excitation spectra .

- Secondary ion mass spectrometry (SIMS) : Profile Nd³⁺ depth distribution to assess doping uniformity .

Q. How to design experiments isolating the role of oxygen vacancies in Nd³⁺ excitation dynamics?

Methodological Answer:

- Defect engineering : Irradiate samples with high-energy protons to introduce controlled oxygen vacancy densities .

- Photoluminescence excitation (PLE) spectroscopy : Compare spectra before/after irradiation to track changes in charge-transfer band intensity .

- Thermoluminescence (TL) : Measure trap depth distributions to distinguish vacancies participating in Nd³⁺ excitation from those acting as recombination centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.